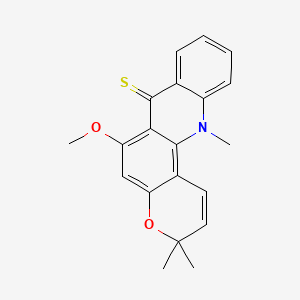

Thioacronycine

Description

Structure

3D Structure

Properties

CAS No. |

82791-69-3 |

|---|---|

Molecular Formula |

C20H19NO2S |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

6-methoxy-3,3,12-trimethylpyrano[2,3-c]acridine-7-thione |

InChI |

InChI=1S/C20H19NO2S/c1-20(2)10-9-13-15(23-20)11-16(22-4)17-18(13)21(3)14-8-6-5-7-12(14)19(17)24/h5-11H,1-4H3 |

InChI Key |

NYPYJQDYZLBCCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=S)C4=CC=CC=C4N3C)C |

Origin of Product |

United States |

Synthetic Methodologies for Thioacronycine and Its Analogues

Pioneering Synthetic Routes to Thioacronycine

The initial forays into the synthesis of this compound primarily involved the direct thionation of acridone (B373769) precursors. These early methods laid the groundwork for future advancements in the field.

Initial Thionation Strategies

The very first synthetic method for producing thioacridone involved the reaction of acridone with sulfur at high temperatures. researchgate.netnih.gov While this approach was fundamental, it often resulted in low yields and required demanding reaction conditions. researchgate.netnih.gov A notable advancement in this area was the use of tetraphosphorus (B14172348) decasulfide (P₄S₁₀) in hexamethylphosphoric triamide (HMPA) to successfully synthesize this compound from acronycine. vdoc.pubcolab.wsresearchgate.net This method provided a more direct route to the target compound.

Advancements in Thioacridone Synthesis

Building upon the initial strategies, subsequent research focused on refining thionation processes and developing new ways to construct the thioacridone ring system, leading to improved yields and greater molecular diversity.

Improved Thionation Reagents and Conditions

To overcome the limitations of early methods, researchers explored new reagents and conditions. nih.gov One significant development was the use of a tetraphosphorus decasulfide-pyridine (P₄S₁₀-pyridine) complex. organic-chemistry.orgdiva-portal.orgresearchgate.net This complex, which can be isolated as a storable crystalline solid, offers cleaner reactions and easier product purification compared to traditional reagents like Lawesson's reagent. organic-chemistry.orgdiva-portal.org The P₄S₁₀-pyridine complex has proven effective in solvents like acetonitrile (B52724) and dimethyl sulfone, even at high temperatures where other reagents decompose. organic-chemistry.orgdiva-portal.org Other reagent systems, such as PSCl₃/H₂O/Et₃N under microwave irradiation, have also been developed for the efficient synthesis of thioacridones and related compounds. organic-chemistry.org

Table 1: Comparison of Thionation Reagents

| Reagent/System | Conditions | Advantages |

|---|---|---|

| Sulfur | High Temperature | Foundational method |

| P₄S₁₀ in HMPA | Not specified | Direct route to this compound |

| P₄S₁₀-Pyridine Complex | Acetonitrile or Dimethyl Sulfone | Cleaner reaction, easier workup, high thermal stability |

| Lawesson's Reagent | Toluene, Reflux | Common, but can require harsh conditions and produce byproducts |

| PSCl₃/H₂O/Et₃N | Microwave Irradiation | Rapid, efficient, solventless condition |

Development of Novel Synthetic Sequences for Ring Systems

Beyond direct thionation, new strategies for constructing the acridone skeleton itself have been explored. vdoc.pub One major approach involves the synthesis of the acridone nucleus from a carboxylic diphenylamine (B1679370) intermediate. vdoc.pub Another, less common strategy, utilizes the cyclization of an aminobenzophenone derivative. vdoc.pub These methods allow for the introduction of substituents by selecting appropriately modified precursors during the ring formation process. researchgate.net More recent developments in organic synthesis have focused on creating novel fused heterocyclic ring systems, which could potentially be adapted for thioacridone synthesis. nih.gov Computational tools are also emerging to predict and design synthetic routes for complex ring systems. chemrxiv.orgchemistryworld.com

Strategies for Derivatization and Structural Modification

The ability to modify the this compound structure is crucial for optimizing its biological activity. Research in this area has focused on introducing various functional groups to the thioacridone scaffold.

Introduction of Functional Groups for Biological Activity Modulation

The introduction of different functional groups to the thioacridone skeleton has a significant impact on its biological properties. nih.gov These modifications are often achieved by starting with substituted precursors during the synthesis of the ring system. researchgate.net For instance, the acridine (B1665455) ring readily undergoes nucleophilic aromatic substitution at the C9 position, allowing for the preparation of various derivatives. researchgate.net Additionally, electrophilic substitution can occur at the 3 and 6 positions. researchgate.net The synthesis of thioacridone derivatives with specific functional groups has been pursued to create compounds with potential anticancer activity. colab.ws These derivatization strategies are essential for exploring the structure-activity relationships and modulating the therapeutic potential of thioacridone-based compounds. nih.gov

Synthesis of Acronycine-Related Thioacridone Derivatives and Oxepino Analogues

The moderate antitumor activity of the natural alkaloid acronycine has spurred the synthesis of a variety of analogues, including thioacridone and oxepino derivatives, to explore new potential anticancer agents. colab.ws

One approach focuses on creating thioacridone compounds designed as DNA intercalating agents. colab.ws A series of these derivatives demonstrated cytotoxic activity in vitro against HL-60 cells, with IC50 values ranging from 3.5 to 22 µg/mL. colab.ws Spectroscopic analysis of these compounds upon interaction with salmon testis DNA showed bathochromic shifts, suggesting intercalation as the binding mode. colab.ws The binding interaction was found to be approximately 10(2) M(-1), with the most potent compound, 1-(2-dimethylaminoethylamino)-9(10H)-thioacridone, exhibiting a binding interaction of 10(4) M(-1). colab.ws

A modular three-step synthetic strategy has also been developed for producing thia analogues of acronycine. nih.gov This method begins with the synthesis of 1,3-dihydroxythioxanthone, which is then reacted with prenal and Ti(OiPr)4 to yield the target thia analogue in a 70% yield. nih.gov

In a different approach to analogue design, ring-enlarged oxepinoacridine analogues of acronycine have been synthesized. acs.orgacs.org The key steps in this synthesis involve a Claisen rearrangement followed by a ring-closing metathesis sequence to construct the seven-membered oxacyclic ring. acs.orgacs.org The synthesis starts with a 1,3-dihydroxyacridone derivative, which is selectively allylated. acs.org Subsequent N,O-dimethylation and a Claisen rearrangement yield a crucial intermediate. acs.org Ring closure is achieved using a Grubbs second-generation catalyst to form the oxepine ring. acs.org Biophysical studies revealed that these oxepino analogues interact with calf thymus DNA (ct-DNA) with a higher binding affinity than their pyran-containing counterparts, as shown in the table below. acs.org

| Compound | Ring System | DNA Binding Constant (Ka) M-1 |

|---|---|---|

| Acronycine (1) | Pyran | 0.146 x 104 |

| Oxepino Analogue (8) | Oxepine | 1.026 x 104 |

Preparation of Bis-Thioacridone Conjugates and Multi-Intercalating Agents

To enhance DNA binding affinity and potential antitumor efficacy, researchers have developed multi-intercalating agents. if-pan.krakow.pl These molecules typically consist of two or more DNA-intercalating units, such as acridone or thioacridone chromophores, connected by a flexible or rigid linker. if-pan.krakow.pl The ability of the acridine tricycle to intercalate into DNA is considered essential for its antitumor activity. if-pan.krakow.pl

Orthogonal Chemical Strategies in Analogue Synthesis

The synthesis of complex analogues, such as bis-intercalator hybrids, requires robust and highly specific chemical methods. Orthogonal chemical strategies, particularly in solid-phase synthesis, are crucial for assembling such molecules. nih.gov This approach involves the use of multiple protecting groups that can be removed under different, non-interfering conditions, allowing for the selective modification of various parts of the molecule in a stepwise manner. nih.gov

In the synthesis of complex bisintercalators like thiocoraline-triostin hybrids, up to five different orthogonal protecting groups have been employed. nih.gov This strategy, combined with a careful selection of coupling reagents, is essential to successfully execute the synthetic plan. nih.gov These orthogonal protection schemes enable the precise and controlled construction of complex molecular architectures, which is a significant challenge in synthetic chemistry. nih.gov The principles of this methodology are directly applicable to the design and synthesis of a wide range of this compound analogues with diverse structural features. nih.gov

| Components of Orthogonal Synthesis Strategy | |

|---|---|

| Orthogonal Protecting Groups | Coupling Reagents |

| Fmoc (9-fluorenylmethyloxycarbonyl) | HOSu (N-Hydroxysuccinimide) |

| Boc (tert-butyloxycarbonyl) | HOBt (Hydroxybenzotriazole) |

| Alloc (Allyloxycarbonyl) | HOAt (1-Hydroxy-7-azabenzotriazole) |

| pNZ (p-nitrobenzyloxycarbonyl) | Oxyma (Ethyl cyanohydroxyiminoacetate) |

| o-NBS (o-nitrobenzenesulfonyl) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

| Troc (2,2,2-trichloroethoxycarbonyl) | DIPCDI (N,N'-Diisopropylcarbodiimide) |

| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | |

| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) |

Preclinical Pharmacological and Biological Investigations of Thioacronycine and Analogues

In Vitro Cellular Activity Studies

Thioacronycine and its structural analogues have been the subject of numerous preclinical studies to evaluate their potential as anticancer agents. Research has focused on their ability to inhibit the growth of and induce toxicity in various human cancer cell lines.

One area of investigation involves thiopyran analogues. A series of 6H-thiopyran-2,3-dicarboxylate derivatives demonstrated cytotoxic effects against both HCT-15 colon and MCF-7 breast cancer cell lines nih.gov. Similarly, another study highlighted that isothiacalothrixin B, a sulphur-containing analogue of calothrixin B, exhibits potent growth inhibition in a panel of cancer cell lines, including MCF-7 and HCT-116 researchgate.net.

Derivatives combining an acridine (B1665455) nucleus with a thiosemicarbazone moiety have also been assessed. These compounds showed antiproliferative activity against human colon carcinoma (HCT116) and human hepatocellular carcinoma (HepG2) cell lines mdpi.com. The cytotoxic potential of a novel thiosemicarbazone derivative, identified as C4, was confirmed against a panel of cancer cells including HepG2 (liver), MCF7 (breast), and HT-29 (colon) nih.gov.

Furthermore, 3-hydroxy-4-thiopyridones, another class of thio-analogues, were found to be significantly cytotoxic in several cancer cells, including human colorectal cancer (HCT116) and SW480 cell lines mdpi.com. Pentacyclic 7-(3′-dimethylaminopropyl)diquinothiazine (DPT-2), a phenothiazine derivative, also showed strong antiproliferative activity in vitro against cell lines such as breast cancer MDA-MB-231 and lung cancer A549 mdpi.com.

The antiproliferative activity of these compounds is often quantified by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

For thiopyran analogues, one compound featuring a methoxy group (compound 4a) was particularly potent, inhibiting cell growth with IC50 values of 4.5 μM for MCF-7 and 3.5 μM for HCT-15 nih.gov. In the case of 3-hydroxy-4-thiopyridones, a derivative labeled 1e was the most cytotoxic, with IC50 values in the 50-nM range in both HCT116 and SW480 cells mdpi.com.

Studies on diazaphenothiazines revealed that the tricyclic compound DPT-1 and the pentacyclic DPT-2 were pro-apoptotic agents in human lung carcinoma A549 and non-small lung carcinoma H1299 cell lines, with IC50 values ranging from 1.52 to 12.89 µM mdpi.com. Specifically, against the A549 cell line, DPT-2 had an IC50 of 3.447 ± 0.054 µM, and against H1299, its IC50 was 12.895 ± 0.013 µM mdpi.com.

A series of thioacridone compounds, related to the acronycine alkaloid, were assessed for antimalarial activity, with IC50 values against the D10 strain of Plasmodium falciparum ranging from 0.4 to 27 µg/ml nih.gov. The most potent compound, 1-(2-Dimethylaminoethylamino)-9(10H)-thioacridone, registered an IC50 value of 0.4 µg/ml nih.gov.

IC50 Values of this compound Analogues in Cancer Cell Lines

| Compound Class | Specific Analogue | Cell Line | IC50 Value | Source |

|---|---|---|---|---|

| Thiopyran Analogue | Compound 4a (with methoxy group) | MCF-7 (Breast Cancer) | 4.5 µM | nih.gov |

| Thiopyran Analogue | Compound 4a (with methoxy group) | HCT-15 (Colon Cancer) | 3.5 µM | nih.gov |

| 3-Hydroxy-4-thiopyridone | Compound 1e | HCT116 (Colorectal Cancer) | ~50 nM | mdpi.com |

| 3-Hydroxy-4-thiopyridone | Compound 1e | SW480 (Colon Cancer) | ~50 nM | mdpi.com |

| Diazaphenothiazine | DPT-2 | A549 (Lung Carcinoma) | 3.447 µM | mdpi.com |

| Diazaphenothiazine | DPT-2 | H1299 (Lung Carcinoma) | 12.895 µM | mdpi.com |

Molecular Mechanisms of Action

A primary mechanism of action for many acronycine-related compounds is their interaction with DNA. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can disrupt normal cellular processes ub.edu.

Studies on acridine-thiosemicarbazone derivatives confirmed their ability to interact with calf thymus DNA (ctDNA). This interaction leads to a hypochromic effect—a decrease in absorbance intensity—which is predictive of intercalation mdpi.com. This phenomenon occurs as the π orbitals of the intercalated compound couple with the π orbitals of the DNA base pairs, reducing the energy required for the π → π* transition mdpi.com. The binding constants for these derivatives ranged from 1.74 × 10^4 to 1.0 × 10^6 M−1, indicating a high affinity for ctDNA base pairs mdpi.com.

DNA Binding Affinity of this compound Analogues

| Compound Class | Binding Constant Type | Value Range (M-1) | Source |

|---|---|---|---|

| Acridine-Thiosemicarbazone Derivatives | Binding Constant (K) | 1.74 x 104 to 1.0 x 106 | mdpi.com |

| 6H-Thiopyran-2,3-dicarboxylate Derivatives | Affinity Constant (K) | 2.4 x 104 to 6.4 x 104 | nih.gov |

| Thiazacridine/Imidazacridine Derivatives | Binding Constant (Kb) | 1.46 x 104 to 6.01 x 104 | nih.gov |

The intercalation of these compounds into the DNA helix disrupts its structure and interferes with critical cellular machinery. For example, the binding of the bis-intercalator Thiocoraline elongates and unwinds the DNA double helix ub.edu. This structural perturbation can inhibit the function of enzymes that interact with DNA.

A key mechanism for the antiproliferative activity of many acridine derivatives is the inhibition of topoisomerases, enzymes that manage the topology of DNA during replication and transcription mdpi.com. Some thiazacridine and imidazacridine derivatives have demonstrated inhibitory activity against human topoisomerase I nih.gov. This inhibition is often linked to the compound's ability to intercalate into DNA, which stabilizes the DNA-topoisomerase complex and prevents the re-ligation of the DNA strand, leading to cell death nih.gov.

Furthermore, some analogues can cause direct and irreversible damage to DNA. Isothiacalothrixin B, for instance, was found to induce irreversible DNA damage in human colon cancer cells, leading to apoptosis researchgate.net. This activity caused a strong arrest of the cells in the S and G2/M phases of the cell cycle in the HCT116 cell line researchgate.net.

Nucleic Acid Interaction Studies

Studies on Bisintercalation Phenomena

Currently, there is a lack of specific studies in the available scientific literature that focus on the bisintercalation phenomena of this compound. Bisintercalation is a mode of DNA binding where a molecule inserts two planar aromatic systems between the base pairs of the DNA double helix. While some acridine derivatives have been studied for their bisintercalating properties, specific research detailing such interactions for this compound is not presently available.

Modulation of RNA Synthesis (e.g., Chain Initiation)

Investigations into the broader class of acronycine analogues have indicated effects on nucleic acid synthesis. Early studies on acronycine and its semisynthetic derivatives, which did not include this compound specifically, demonstrated an inhibitory effect on both DNA and RNA synthesis. nih.gov In these studies, certain monomeric acronycine derivatives were found to be effective inhibitors of RNA synthesis in in vitro systems using cultured UISO-BCA-1 cells and their homogenates. nih.govresearchgate.net The mechanism of this inhibition was competitive with respect to the nucleotide substrate, UTP. nih.gov However, specific research delineating the modulation of RNA synthesis, particularly concerning chain initiation, by this compound itself has not been detailed in the available literature.

Enzyme Inhibition Profiling

Topoisomerase I and II Inhibition

The parent compound, acronycine, and its derivatives have been a subject of interest for their potential as anticancer agents, with some studies pointing towards the inhibition of topoisomerases as a possible mechanism of action. if-pan.krakow.pl Acridine and acridone (B373769) analogues are known to be capable of inhibiting both topoisomerase I and II. if-pan.krakow.plmostwiedzy.pl For instance, certain 4-carboxyamido-acridines have been identified as dual inhibitors of both enzymes. if-pan.krakow.plmostwiedzy.pl

While the broader class of thioacridone derivatives has been synthesized and evaluated for biological activity, specific data on the inhibitory effects of this compound on topoisomerase I and II are not extensively documented in publicly accessible research. mostwiedzy.pl One study on novel thioacridone derivatives related to acronycine was conducted, but detailed enzymatic inhibition data for this compound was not provided. mostwiedzy.pl

Telomerase Inhibition

Acridine and acridone analogues have been identified as potential telomerase inhibitors. if-pan.krakow.plresearchgate.net The mechanism of action for some of these compounds involves the stabilization of the G-quadruplex structure of telomeres, which in turn inhibits the action of telomerase. if-pan.krakow.pl Inhibition of telomerase in cancer cells is a therapeutic strategy that can lead to cellular senescence and apoptosis. if-pan.krakow.pl

While the general class of acridine derivatives shows promise in this area, specific studies detailing the telomerase inhibition profile of this compound are not currently available in the scientific literature.

Protein Kinase Inhibition (e.g., Haspin, DYRK2)

Research into the kinase inhibitory activity of acridine derivatives has suggested potential interactions with several protein kinases. A structure-activity relationship study of acridine analogs identified compounds with inhibitory activity against Haspin and dual-specificity tyrosine-regulated kinase 2 (DYRK2). ucsc.edu Furthermore, acridone alkaloids isolated from Glycosmis chlorosperma have been shown to be inhibitors of DYRK1A. researchgate.net

While these findings point to the potential for acridine-based compounds to act as kinase inhibitors, specific data quantifying the inhibitory potency of this compound against Haspin and DYRK2 are not available in the current body of scientific literature.

Reverse Transcriptase Inhibition (e.g., HIV-1 RT)

Certain derivatives of the acridine nucleus have been investigated for their potential as inhibitors of reverse transcriptase. For example, diazepino[7,6,5-k,l]acridones have been identified as potential inhibitors of this enzyme. clockss.org The inhibition of viral reverse transcriptase is a key mechanism for some antiviral drugs. nih.govmdpi.com

However, there is a lack of specific research and data on the inhibitory activity of this compound against reverse transcriptase, including the HIV-1 RT enzyme.

Based on a thorough review of scientific literature, there is insufficient specific data available for the chemical compound “this compound” to generate an article that adheres to the requested detailed outline.

Extensive searches for preclinical and biological investigations of this compound and its direct analogues did not yield specific research findings on the following topics:

Other Preclinical Biological Activities

While research exists for the broader class of acridone derivatives and the parent compound acronycine, particularly concerning their anticancer properties, this information does not specifically address the thio-analogue or the precise biological activities stipulated in the outline. researchgate.netnih.govnih.govnih.gov To maintain scientific accuracy and strictly adhere to the user's instructions, an article cannot be constructed without the necessary foundational research data.

Antioxidant Activity Assessment

There is no specific information available in the reviewed scientific literature regarding the direct assessment of the antioxidant activity of this compound or its close analogues.

Preclinical In Vivo Studies

Preclinical in vivo studies specifically investigating this compound are limited. However, research on related thioacridone derivatives provides some insight into the potential biological activity of this class of compounds.

Specific data on the in vivo activity of this compound in murine P388 leukemia or colon 38 adenocarcinoma models is not available in the reviewed literature. However, a study focused on a series of novel thioacridone compounds, which are structurally related to this compound, has reported their in vitro cytotoxic activity. nih.gov

These thioacridone derivatives were synthesized as potential anticancer agents and evaluated for their effect on the human promyelocytic leukemia cell line, HL-60. The study found that the in vitro cytotoxic activity, measured as the half-maximal inhibitory concentration (IC50), ranged from 3.5 to 22 µg/mL for the tested compounds. nih.gov The most potent compound in this series was identified as 1-(2-dimethylaminoethylamino)-9(10H)-thioacridone. nih.gov

The authors of the study concluded that the demonstrated in vitro activity of these thioacridone compounds warrants future in vivo evaluation to determine their potential as anticancer agents. nih.gov It is important to note that these findings are for related thioacridone structures and not for this compound itself, and the cytotoxicity was observed in a different cell line (HL-60) than the specified murine models.

Table 1: In Vitro Cytotoxicity of Thioacridone Analogues Against HL-60 Cells

| Compound Type | Cell Line | Activity Range (IC50) |

|---|---|---|

| Thioacridone Derivatives | HL-60 | 3.5 - 22 µg/mL |

Data derived from a study on thioacridone compounds related to acronycine. nih.gov

No preclinical pharmacokinetic or pharmacodynamic data for this compound or its closely related thio-analogues in animal subjects could be identified in the surveyed scientific literature.

There are no available studies on the biotransformation, metabolism, or microbial transformation of this compound in preclinical models. Research on the parent compound, acronycine, suggests that its metabolism may involve bioactivation through the transformation of its 1,2-double bond. nih.gov However, it is unknown if this compound undergoes similar metabolic pathways.

Structure Activity Relationship Sar and Computational Modeling

Identification of Pharmacophoric Features and Key Structural Determinants of Activity

Pharmacophore modeling is a crucial aspect of drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. nih.gov

The primary pharmacophoric features include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic regions (H)

Aromatic rings (AR)

Positively and Negatively Ionizable centers nih.gov

By understanding the key pharmacophoric features of thioacronycine and its analogs, researchers can design new compounds with improved affinity and selectivity for their target. plos.org

The acridine (B1665455) ring system itself is a key feature, often acting as a DNA intercalating agent. researchgate.net Substituents at various positions on this ring system can modulate this intercalating ability and also influence other interactions with biological targets. The exploration of different substituents allows for the fine-tuning of the electronic and steric properties of the molecule, which in turn affects its biological activity.

Influence of Electronic and Steric Effects on Biological Potency

Electronic Effects:

The electronic properties of substituents on the this compound scaffold play a crucial role in its biological activity. The presence of electron-withdrawing groups can enhance the potency of the compounds. spu.edu.sy For instance, studies on related heterocyclic systems have shown that substituents with a positive Hammett constant (σ), which are electron-withdrawing, tend to increase biological activity. spu.edu.synih.gov This is often because such groups can enhance interactions with the target, such as through improved hydrogen bonding or by making the molecule a better electrophile for reactions at the active site. In contrast, electron-donating groups may decrease activity.

In the context of thioacridone derivatives related to acronycine, quantitative structure-activity relationship (QSAR) analyses have been employed to correlate physicochemical parameters with biological activity. colab.ws These analyses have revealed that parameters like logP, polar surface area, and molar refractivity, which are influenced by the electronic nature of the molecule, are significant in predicting cytotoxicity and DNA binding. colab.ws For example, a QSAR model for DNA binding showed a high correlation (r² of 0.847), underscoring the importance of electronic and related physicochemical properties. colab.ws

Steric Effects:

Steric hindrance, which refers to the spatial arrangement of atoms within a molecule and how this affects its interaction with other molecules, is another critical determinant of biological potency. spu.edu.sy Bulky substituents can either hinder or facilitate the optimal interaction between a drug and its binding site. spu.edu.sy

In some cases, bulky groups can shield the molecule, preventing it from fitting correctly into the active site of a target enzyme or receptor, thus reducing its activity. spu.edu.syitmedicalteam.pl Conversely, a larger substituent might help to orient the drug molecule for a more favorable interaction, thereby increasing its potency. spu.edu.sy For this compound analogues, the size and shape of substituents can influence their ability to intercalate into DNA or bind to other molecular targets. colab.ws For example, in a series of urea (B33335) diamides, 2-substituted derivatives were found to be less active than their 4-substituted counterparts due to steric hindrance and the ortho effect. itmedicalteam.pl

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict and analyze the interactions between a ligand, such as this compound, and its biological target at the molecular level. numberanalytics.comconsensus.app These methods are instrumental in understanding the structural basis of a compound's activity and in guiding the design of new, more effective therapeutic agents. oncodesign-services.com

Elucidation of Ligand-Target Interactions at the Molecular Level

Molecular docking simulations provide a detailed picture of how a ligand binds to the active site of a protein or other macromolecular target. numberanalytics.comhilarispublisher.com This process involves predicting the preferred orientation of the ligand when it forms a stable complex with the receptor. consensus.app The insights gained from these simulations are crucial for understanding the key interactions that contribute to binding affinity and biological activity.

For this compound and its analogs, docking studies can reveal specific interactions such as:

Hydrogen bonds: These are crucial for the specificity and stability of the ligand-target complex. volkamerlab.org

Hydrophobic interactions: These interactions with nonpolar residues in the binding pocket are also significant contributors to binding. volkamerlab.org

Pi-stacking and pi-cation interactions: The aromatic rings of the this compound scaffold can engage in these interactions with appropriate residues in the target protein. volkamerlab.org

Salt bridges and water-bridged hydrogen bonds: These can further stabilize the complex. volkamerlab.org

By identifying these interactions, researchers can understand why certain derivatives are more potent than others. For example, docking studies on thioacridone derivatives have been used to compare the binding of the most and least potent compounds to predict desirable chemical features for further drug design efforts. colab.ws Similarly, studies on other heterocyclic compounds have used docking to rationalize observed pharmacodynamic properties. researchgate.net The Protein-Ligand Interaction Profiler (PLIP) is a tool that can be used to detect and visualize these non-covalent interactions. volkamerlab.orgnih.gov

Computational Prediction of Binding Modes and Affinities

A primary goal of molecular docking is to predict the binding mode and affinity of a ligand to its target. numberanalytics.com The process typically involves generating a variety of possible binding poses for the ligand within the receptor's active site and then using a scoring function to rank these poses. hilarispublisher.com The scoring function estimates the binding free energy, with lower scores generally indicating a more favorable binding affinity.

However, accurately predicting binding affinities remains a significant challenge. nih.govmdpi.com Scoring functions often have limitations and may not perfectly correlate with experimental binding data. consensus.app Despite these challenges, computational predictions are invaluable for:

Virtual screening: Large libraries of compounds can be computationally screened to identify potential hits that are likely to bind to a specific target. openmedicinalchemistryjournal.com

Lead optimization: By predicting how modifications to a lead compound will affect its binding, medicinal chemists can prioritize the synthesis of more promising derivatives. numberanalytics.com

For this compound, these predictive studies can help in identifying the most probable binding poses and in estimating the relative binding affinities of different analogs. This information is critical for guiding the design of compounds with improved potency and selectivity. colab.ws For instance, molecular docking studies on thiouracil derivatives against thymidylate synthase were used to investigate the binding patterns of the designed compounds with the target. nih.gov

Application of Computational Tools in Compound Design and Optimization

Computational tools have become an indispensable part of modern drug discovery, enabling a more rational and efficient approach to the design and optimization of new therapeutic agents. openmedicinalchemistryjournal.coms3da-design.com These tools allow researchers to move beyond traditional trial-and-error methods and to make more informed decisions throughout the drug development process. bdcnetwork.com

The application of computational tools in the design and optimization of compounds like this compound encompasses several key areas:

De Novo Design: This involves using computational algorithms to generate novel molecular structures from scratch that are predicted to have desired pharmacological properties. openmedicinalchemistryjournal.com These newly designed structures can then be further evaluated using docking and other computational methods.

Virtual Screening: As mentioned earlier, virtual screening allows for the rapid computational assessment of large compound libraries to identify potential hits. openmedicinalchemistryjournal.com This significantly reduces the time and cost associated with high-throughput screening of physical compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical structure and the biological activity of a set of compounds. oncodesign-services.comresearchgate.net These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules. spu.edu.sy

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. This model can then be used as a template to design new molecules with similar activity.

By integrating these computational approaches, researchers can create a more streamlined and effective workflow for the design and optimization of this compound derivatives. computationalcreativity.netyoutube.com For example, insights from molecular docking can inform the development of a QSAR model, which in turn can be used to guide the design of new compounds that are then evaluated using docking simulations before being synthesized and tested experimentally. This iterative cycle of computational design, synthesis, and testing can significantly accelerate the discovery of new and improved drug candidates. rsc.org

Natural Product Isolation and Characterization Approaches if Applicable to Thioacronycine or Its Direct Precursors/analogs As Natural Products

Source Identification and Collection (e.g., Rutaceae species)

Acronycine and its related alkaloids are primarily found in plants belonging to the Rutaceae family. researchgate.netbiomedres.us The principal source for the initial isolation of acronycine was the bark of Acronychia baueri Schott (also known as Bauerella australiana Borzi). researchgate.netnih.gov Further phytochemical investigations have identified other species within this family as sources of acronycine-type alkaloids. For instance, various Sarcomelicope species from New Caledonia have also been found to produce acronycine and its epoxide derivative. researchgate.net The collection process involves obtaining the relevant plant parts, most commonly the bark or stems, which are then processed for extraction. researchgate.netnih.gov

| Plant Source | Family | Isolated Alkaloids |

| Acronychia baueri | Rutaceae | Acronycine, Noracronycine, Normelicopine, Des-N-methyl acronycine nih.gov |

| Sarcomelicope species | Rutaceae | Acronycine, Acronycine epoxide researchgate.net |

| Esenbeckia species | Rutaceae | Kokusaginine (B1673745), Flindersiamine (B1206483), Maculine, Skimmianine nih.govmdpi.commdpi.com |

| Murraya koenigii | Rutaceae | Kurryam, Koenimbine, Koenine (Carbazole alkaloids) nih.gov |

Extraction Techniques from Biological Matrices

The extraction of acridone (B373769) alkaloids from plant material is the critical first step in their isolation. The choice of technique and solvent is determined by the physicochemical properties of the target compounds. researchgate.net

A classical approach for extracting alkaloids from the bark of Acronychia baueri involved exhaustive, sequential extraction with a series of solvents of increasing polarity. researchgate.net This method effectively separates compounds based on their solubility. The typical solvent series used includes n-hexane, ether, benzene, ammoniacal ether, and methanol. researchgate.net

Other common methods for alkaloid extraction include:

Soxhlet Extraction : This is a widely used and formally recognized method for the continuous extraction of alkaloids. dergipark.org.tr It involves placing the plant material in a thimble through which a heated solvent is repeatedly cycled, ensuring a thorough extraction. dergipark.org.trdiva-portal.org

Maceration : This simple technique involves soaking the pulverized plant material in a suitable solvent in a closed container, often at room temperature with occasional stirring to enhance the release of soluble phytochemicals. phytojournal.com

Ultrasonic-Assisted Extraction (UAE) : This method uses ultrasonic energy to disrupt plant cell walls, which can be beneficial for the extraction of alkaloids, provided the ultrasound is applied with sufficient intensity. dergipark.org.tr

The initial crude extract obtained from these methods is a complex mixture containing the target alkaloids along with other secondary metabolites like fats, oils, and tannins. researchgate.netmasterorganicchemistry.com

Advanced Separation and Purification Methodologies

Following extraction, the complex crude mixture must be subjected to various separation techniques to isolate the pure alkaloids.

Chromatography is the cornerstone of purification for natural products. Classical column chromatography was instrumental in the original isolation of acronycine. researchgate.net This technique separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) while a mobile phase (solvent) passes through the column. masterorganicchemistry.com

Modern high-performance liquid chromatography (HPLC) offers significantly higher resolution and speed. Analytical HPLC is used to create a chromatographic profile of fractions and to identify fractions containing the compounds of interest based on their retention times. mdpi.com Preparative HPLC can then be used to isolate these compounds in high purity. For instance, HPLC analysis of an alkaloid fraction from Esenbeckia leiocarpa allowed for the separation and subsequent identification of six major compounds. mdpi.com

| Technique | Principle | Application in Alkaloid Isolation |

| Column Chromatography | Differential adsorption to a solid stationary phase. | Initial fractionation of crude extracts to separate groups of compounds. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | High-pressure separation on a packed column with a liquid mobile phase. | Analytical profiling of fractions and preparative isolation of pure alkaloids. mdpi.com |

| Solid Phase Extraction (SPE) | Partitioning between a liquid and a solid sorbent phase. | Sample clean-up and concentration of target analytes from the crude extract. diva-portal.org |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | Resolution of racemic mixtures of chiral alkaloids. nih.gov |

This strategy streamlines the search for active compounds by using a biological assay to guide the purification process. pdfdrive.to Instead of isolating every component, only the fractions that show activity in the assay are selected for further separation. This approach has been successfully applied to isolate various bioactive alkaloids from Rutaceae plants. mdpi.com

For example, a crude ethanol (B145695) extract of Esenbeckia leiocarpa stems showed strong acetylcholinesterase inhibition. mdpi.com This extract was then fractionated, and each fraction was tested for the same activity. The most active fractions were prioritized for further chromatographic separation, ultimately leading to the isolation of six alkaloids, including leptomerine, which showed the highest activity. nih.govmdpi.com Similarly, cytotoxicity-guided fractionation of an extract from Esenbeckia alata led to the isolation of the alkaloids kokusaginine and flindersiamine as the main cytotoxic agents. mdpi.com This method ensures that the chemical isolation efforts are focused directly on the compounds responsible for the desired biological effect.

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of modern spectroscopic and spectrometric techniques. nih.gov These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

In the characterization of acronycine and its naturally occurring analogs like noracronycine, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable. nih.gov

Nuclear Magnetic Resonance (NMR) : ¹H-NMR provides information about the chemical environment of hydrogen atoms, while ¹³C-NMR does the same for carbon atoms. ijmrhs.com Advanced 2D-NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity between atoms, allowing for the complete assembly of the molecular structure. nih.govmdpi.com For example, HMBC correlations are crucial for confirming the placement of methyl groups and the linkage of different rings in the alkaloid scaffold. mdpi.com

Mass Spectrometry (MS) : This technique determines the mass-to-charge ratio of the molecule, which provides its precise molecular weight and elemental formula (via High-Resolution MS, or HRESIMS). mdpi.com Fragmentation patterns observed in the mass spectrum can offer additional clues about the molecule's structure.

These techniques, often used in conjunction with UV spectrophotometry, were vital in confirming the structures of minor alkaloids isolated alongside acronycine from Acronychia baueri. nih.gov

| Technique | Information Provided |

| ¹H-NMR | Number and type of hydrogen atoms. |

| ¹³C-NMR | Number and type of carbon atoms. |

| 2D-NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H, long-range C-H). mdpi.com |

| Mass Spectrometry (MS/HRESIMS) | Molecular weight and elemental formula. mdpi.com |

| UV Spectrophotometry | Information about the chromophore system of the molecule. nih.gov |

Future Directions and Research Perspectives

Design and Synthesis of Advanced Thioacronycine Analogues with Enhanced Specificity and Potency

The moderate antitumor activity of acronycine, the parent compound of this compound, has spurred the development of more potent analogues. nih.gov A primary future direction is the rational design and synthesis of new this compound derivatives with superior potency and greater selectivity for cancer cells. Research into related thioacridone compounds has shown that molecular modifications can significantly impact bioactivity. nih.gov For instance, studies on a series of novel thioacridone compounds demonstrated that specific substitutions could enhance cytotoxic activity against cancer cell lines like HL-60. nih.gov

Future synthetic strategies will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound core to identify key structural features responsible for its cytotoxic effects. Quantitative Structure-Activity Relationship (QSAR) analyses, which correlate physicochemical properties like lipophilicity (logP) and molar refractivity with biological activity, will be instrumental in guiding the design of more effective molecules. nih.gov

Target-Oriented Synthesis: As the molecular targets of this compound become clearer, analogues can be designed to improve binding affinity and specificity. Docking studies can predict the interaction of proposed analogues with their biological targets, allowing for the pre-selection of candidates with the most desirable binding characteristics. nih.gov

Introduction of Functional Groups: Incorporating specific functional groups, such as electron-withdrawing groups, has been shown in related thiosemicarbazide (B42300) analogues to result in more potent anticancer compounds. ijper.org Similar strategies could be applied to the this compound scaffold.

The table below illustrates findings from research on related thioacridone derivatives, showcasing how structural modifications can influence cytotoxic activity. This provides a model for the type of data that will be crucial in developing advanced this compound analogues.

| Compound Type | Target Cell Line | IC50 (µg/mL) |

| Thioacridone Derivative Series | HL-60 | 3.5 - 22 |

| IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |

Elucidation of Remaining Unclear Molecular and Cellular Mechanisms of Action

While initial studies on related compounds suggest that this compound may function as a DNA intercalating agent, the precise molecular and cellular mechanisms underlying its activity require deeper investigation. nih.gov Future research must aim to comprehensively map the pathways through which this compound exerts its cytotoxic effects.

Key research objectives should include:

Primary Target Identification: Confirming whether DNA is the primary molecular target and identifying the specific binding sites and modes of interaction. Techniques such as isothermal titration calorimetry, mass spectrometry, and X-ray crystallography can provide detailed insights into the drug-target interaction.

Cellular Pathway Analysis: Investigating the downstream effects of this compound binding. This includes studying its impact on DNA replication and repair, cell cycle progression, and the induction of apoptosis (programmed cell death). Gene and protein expression profiling of treated cancer cells can reveal which cellular pathways are most significantly perturbed.

Off-Target Effects: Characterizing any potential off-target interactions is crucial for understanding the compound's broader biological profile and predicting potential side effects.

A thorough understanding of the mechanism of action is fundamental for optimizing the therapeutic index of this compound analogues and identifying potential biomarkers for patient stratification.

Exploration of Novel Therapeutic Applications Beyond Current Indications

Research into this compound and its related analogues has predominantly focused on their potential as anticancer agents. nih.gov The demonstrated in vitro cytotoxicity against various cancer cell lines, such as HL-60, P-388, A-549, and SGC-7901, provides a strong rationale for this focus. nih.govnih.gov However, the biological activity of this class of compounds may extend to other therapeutic areas.

Future research should explore:

Expanded Anticancer Spectrum: Evaluating the efficacy of this compound and its advanced analogues against a wider range of human cancer cell lines, including those known for multidrug resistance.

Antiviral and Antimicrobial Activity: DNA intercalating agents can interfere with viral replication and microbial growth. Screening this compound derivatives for activity against various pathogens could uncover new, non-cancer-related applications.

Anti-inflammatory Properties: Some compounds that interact with cellular proliferation pathways also exhibit anti-inflammatory effects. Investigating the potential of this compound to modulate inflammatory responses could open new avenues for treating chronic inflammatory diseases.

The table below summarizes cancer cell lines against which related compounds have shown inhibitory activity, suggesting a broad potential spectrum for this compound itself.

| Compound Class | Tested Cancer Cell Lines |

| Thioacridones | P-388 (Leukemia), A-549 (Lung), SGC-7901 (Gastric) |

| Thiosemicarbazones | B16-F0 (Melanoma), MCF-7 (Breast) |

| Thioacridone derivatives | HL-60 (Promyelocytic Leukemia) |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Potential applications include:

Predictive Modeling: ML algorithms can be trained on existing SAR data to build robust QSAR models. nih.gov These models can then predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates and reduce reliance on costly and time-consuming laboratory screening. technion.ac.il

Mechanism of Action Deconvolution: AI can analyze large, complex datasets from genomics, proteomics, and metabolomics experiments. By identifying subtle patterns in these datasets, AI can help generate new hypotheses about this compound's mechanism of action and identify novel biomarkers. iit.edu

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the this compound scaffold and a set of desired attributes (e.g., high potency, low toxicity), it can generate novel analogue structures that may not be conceived through traditional medicinal chemistry approaches.

The use of AI and ML is not intended to replace human researchers but to augment their capabilities, enabling a more rapid and data-driven approach to the development of this compound-based therapies. nih.gov

Development of Prodrug Strategies for Optimized Pharmacological Profiles

Natural alkaloids, while often potent, can suffer from suboptimal pharmacological properties such as poor water solubility, high lipophilicity leading to unwanted toxicities, or rapid metabolism. nih.gov Prodrug strategies involve chemically modifying a drug into an inactive form that, after administration, is converted into the active parent drug in vivo. This approach can significantly improve a drug's pharmacokinetic and pharmacodynamic profile.

For a lipophilic compound like this compound, a prodrug approach could be designed to:

Enhance Solubility: Attaching a polar, water-soluble promoiety (such as a phosphate (B84403) or amino acid group) to the this compound molecule could improve its solubility, facilitating formulation and administration. nih.gov

Improve Targeting: A promoiety could be designed to be cleaved only in the specific microenvironment of a tumor, such as the hypoxic (low oxygen) conditions often found in solid tumors. nih.gov This would lead to the selective release of the active drug at the target site, increasing efficacy while minimizing systemic toxicity.

Reduce Toxicity: By masking the active part of the molecule until it reaches its target, a prodrug can reduce off-target effects. For example, designing highly polar prodrugs can prevent penetration of the blood-brain barrier, thereby attenuating potential neurotoxicity associated with some alkaloids. nih.gov

The development of this compound prodrugs represents a sophisticated strategy to overcome common drug development hurdles and optimize the compound's therapeutic potential.

Q & A

Q. How can researchers mitigate bias in this compound’s translational studies?

- Methodological Answer : Pre-register study protocols (e.g., on Open Science Framework) to define primary endpoints and analysis plans. Use independent data monitoring committees for blinded interim analyses. Include negative controls and replicate findings in orthogonal models (e.g., patient-derived xenografts). Publish negative or inconclusive results to combat the "file drawer" effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.